3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Description
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a non-natural amino acid derivative featuring a pentanoic acid backbone with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the α-amino position (position 2) and an ethyl substituent at the β-carbon (position 3). This compound is structurally characterized by its branched alkyl chain, which introduces steric hindrance and modulates hydrophobicity. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .
Key physicochemical properties include:
- Molecular Formula: C₃₂H₃₃NO₄ (exact formula varies slightly depending on stereochemistry).
- Molecular Weight: ~539.6 g/mol.
- Key Features: The ethyl group at position 3 distinguishes it from linear Fmoc-amino acids, influencing solubility, conformational flexibility, and intermolecular interactions in peptide chains.
Properties
IUPAC Name |
3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUOAKEZPAHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate (Na2CO3) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids often involves automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides and amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Scientific Research Applications
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Fmoc-Protected Amino Acids
Key Observations:
Polarity: Compounds with polar side chains (e.g., 2q’s cyanoethyl group) exhibit higher solubility in polar solvents compared to the hydrophobic ethyl-substituted target .
Stereochemistry: Enantiomers like (R)-3-((Fmoc)amino)pentanoic acid highlight the role of chiral centers in biological activity and synthetic utility.
Physicochemical Properties
Table 2: Physicochemical Data
Biological Activity
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, known as an Fmoc-protected amino acid, plays a significant role in peptide synthesis and has various biological activities. This compound is synthesized through a series of chemical reactions that protect the amino group, allowing for the formation of peptide bonds without unwanted side reactions.
- IUPAC Name : 3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- Molecular Formula : C22H25NO4
- CAS Number : 1700234-40-7
- Molecular Weight : 367.44 g/mol
The primary mechanism of action for this compound involves its use as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during synthesis, which is crucial for preventing side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed using mild conditions, allowing the amino group to participate in further reactions necessary for biological activity.
Applications in Peptide Synthesis
This compound is primarily utilized in:
- Peptide Synthesis : It serves as a building block in constructing complex peptides and proteins.
- Bioconjugation : The compound is employed in bioconjugation strategies to create peptide-based therapeutics and diagnostic agents.
Research Findings
Recent studies have highlighted the compound's effectiveness in various biological contexts:
- Protein Interactions : It has been used to study protein-protein interactions and enzyme mechanisms, providing insights into biochemical pathways and potential therapeutic targets .
- Antiviral Activity : In a notable study, peptides synthesized using this compound were tested for their ability to inhibit viral replication (e.g., SARS-CoV-2), with varying degrees of efficacy reported .
- Cancer Research : The compound's derivatives have been investigated for their roles in cancer biology, particularly concerning STAT3 signaling pathways that affect tumor growth and cell proliferation .
Case Study 1: Viral Inhibition Assay
In vitro assays demonstrated that peptides derived from this compound exhibited antiviral properties against SARS-CoV-2. One specific peptide showed an EC50 value of 3.1 ± 0.4 μM, indicating moderate antiviral activity compared to known inhibitors .
Case Study 2: Cancer Cell Proliferation
Research indicated that compounds related to this compound could inhibit STAT3 signaling pathways, leading to reduced proliferation of cancer cells while sparing normal cells from toxicity .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
